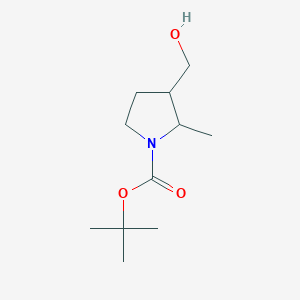

Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUIWFTTCJNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-methylpyrrolidine-1-carboxylate and formaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Hydroxymethylation: Formaldehyde is added to the reaction mixture, leading to the formation of the hydroxymethyl group at the 3-position of the pyrrolidine ring.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of (2R,3R)-Tert-butyl 3-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate.

Reduction: Formation of (2R,3R)-Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The ester can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The hydroxymethyl group can be replaced with other functional groups through reactions with alkyl halides or acyl chlorides.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as a scaffold for the design of new drugs targeting various diseases. Notably, its derivatives have been investigated for their ability to act as enzyme inhibitors and receptor modulators, essential in developing treatments for conditions such as cancer and neurological disorders .

Case Study: Anti-Cancer Applications

Recent studies have shown that derivatives of this compound can augment the efficacy of existing anti-cancer drugs. For instance, one study demonstrated that a related compound enhanced the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells, indicating its potential role in cancer therapy .

Biological Research

In biological research, this compound is used as a precursor for synthesizing bioactive molecules. Its unique structure facilitates interactions with biological targets, making it suitable for studying enzyme activity and receptor dynamics.

Example: NMDA Receptor Studies

Research has identified that compounds related to this structure can act as NMDA receptor antagonists, which are crucial in understanding peripheral tumors' roles and mechanisms . This property allows researchers to explore the implications of peripheral NMDA receptors in various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its reactivity and versatility make it an invaluable intermediate in various manufacturing processes, contributing to the development of new materials and drugs.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows it to selectively bind to receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogous pyrrolidine and piperidine derivatives based on substituents, ring size, stereochemistry, and functional groups. Key distinctions include:

Table 1: Structural Comparison of Selected Compounds

Key Differences and Implications

Substituent Effects

- Hydroxymethyl vs. Hydroxypyridinyl : Piperidine derivatives, such as tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS 333986-05-3), exhibit aromatic pyridine rings, enabling π-π interactions in drug-receptor binding, unlike the aliphatic hydroxymethyl group in the target compound .

Ring Size and Conformation

- Pyrrolidine vs. Piperidine : Pyrrolidine’s five-membered ring imposes greater torsional strain than piperidine’s six-membered ring, influencing solubility and metabolic stability. Piperidine derivatives (e.g., CAS 333986-05-3) may exhibit enhanced bioavailability in certain applications .

Stereochemical Variations

- The (R)- and (S)-configurations of 3-hydroxymethyl-pyrrolidine derivatives (e.g., CAS 138108-72-2 and 199174-24-8) demonstrate enantiomer-specific interactions in chiral environments, critical for asymmetric synthesis and pharmacological activity .

Functional Group Diversity

- Fluoropyridine-containing analogs (e.g., CAS 1420852-13-6) introduce electronegative fluorine atoms, enhancing metabolic resistance and binding affinity compared to the target’s hydroxymethyl group .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1349715-96-3

The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxymethyl group, contributing to its unique reactivity and biological properties.

This compound is believed to interact with various enzymes and receptors, influencing their activity. Preliminary studies suggest that this compound may function as an inhibitor or activator of specific targets, making it a candidate for drug development.

Enzyme Interactions

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that similar pyrrolidine derivatives can modulate enzyme activity through competitive inhibition mechanisms.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Case Studies

-

Neuroprotection Against Oxidative Stress

- Study Design : Cultured neuronal cells were treated with this compound.

- Results : The treatment resulted in a significant reduction of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

- : The compound may have therapeutic potential in conditions characterized by oxidative stress, such as Alzheimer's disease.

-

Modulation of Enzyme Activity

- Study Design : The compound was tested for its ability to inhibit specific metabolic enzymes in vitro.

- Results : It demonstrated moderate inhibitory activity against target enzymes, indicating possible applications in metabolic disorders.

- : Further investigation is warranted to explore its utility in drug design targeting metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Contains an aminomethyl group | Potential for different receptor interactions |

| Cis-tert-butyl 3-hydroxymethyl-2-methylpyrrolidine-1-carboxylate | Hydroxymethyl group instead of aminomethyl | Varied reactivity due to functional group differences |

This table illustrates how this compound compares to its analogs, highlighting its unique structural features that may influence its biological activity.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Optimization involves temperature control (e.g., 0–20°C for minimizing side reactions), use of catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, and purification via silica gel column chromatography or recrystallization . For example, tert-butyl derivatives are often purified using gradient elution with dichloromethane/methanol mixtures to isolate the target compound from byproducts like unreacted intermediates or deprotected amines .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), hydroxymethyl (δ ~3.5–4.0 ppm), and pyrrolidine ring protons .

- HRMS (High-Resolution Mass Spectrometry) : To verify the molecular formula (e.g., exact mass 201.1312 g/mol for related hydroxymethyl-pyrrolidine derivatives) .

- IR Spectroscopy : Detection of carbonyl (C=O) stretching (~1700 cm) and hydroxyl (-OH) bands (~3400 cm) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Impurities include residual starting materials (e.g., unprotected pyrrolidine), over-alkylated products, or hydrolyzed tert-butyl esters. Mitigation strategies:

- Chromatographic Monitoring : Use TLC or HPLC with UV detection to track reaction progress .

- Acid/Base Washes : For removing unreacted reagents (e.g., triethylamine via aqueous HCl wash) .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a racemic mixture .

- X-ray Crystallography : Confirm absolute configuration using SHELX software for crystal structure refinement .

Q. What computational methods aid in predicting the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- DFT (Density Functional Theory) : Simulate reaction pathways for tert-butyl deprotection or hydroxymethyl oxidation .

- QSPR (Quantitative Structure-Property Relationship) : Predict solubility or stability using molecular descriptors like logP and polar surface area .

Q. How should researchers design in vitro assays to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like kinases or proteases .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.